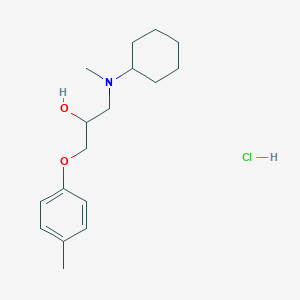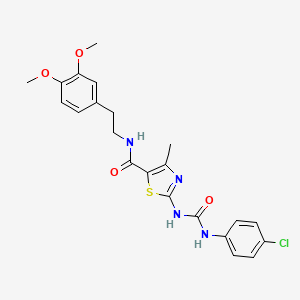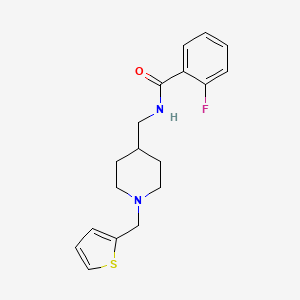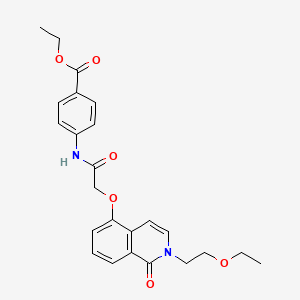
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as Dexmedetomidine hydrochloride, is a highly selective α2-adrenergic receptor agonist. It is widely used in clinical practice as a sedative and analgesic agent, especially in intensive care units and surgical settings. The purpose of
Wirkmechanismus
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride exerts its effects by selectively activating α2-adrenergic receptors in the central nervous system. This leads to a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has an effect on the locus coeruleus, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine and dopamine, increase the release of acetylcholine, and decrease the release of glutamate. It has also been shown to decrease heart rate, blood pressure, and cardiac output, and increase diuresis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has a number of advantages for use in lab experiments. It has a high degree of selectivity for α2-adrenergic receptors, which allows for precise control over its effects. It also has a relatively short half-life, which allows for rapid onset and offset of its effects. However, it can be difficult to administer and monitor in lab settings, and its effects can be highly variable depending on the dose and route of administration.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride. One area of interest is its potential use in the treatment of pain, anxiety, and delirium in various settings. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective α2-adrenergic receptor agonists with improved pharmacokinetic properties.
Synthesemethoden
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoro-N-(2-pyridylmethyl)acetamide with cyclohexanone, followed by the reaction of the resulting intermediate with p-tolyl magnesium bromide, and finally, the reaction of the resulting product with hydrochloric acid. The yield of the final product is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been extensively studied in both preclinical and clinical settings. In preclinical studies, it has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. In clinical studies, it has been used as a sedative and analgesic agent in various settings, including intensive care units, surgical procedures, and diagnostic imaging. It has also been investigated for its potential use in the treatment of pain, anxiety, and delirium.
Eigenschaften
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-10-17(11-9-14)20-13-16(19)12-18(2)15-6-4-3-5-7-15;/h8-11,15-16,19H,3-7,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQMPQSOAULPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C)C2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)



![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)

![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)